Phytate sodium
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Overview
Description
Phytate sodium, also known as myo-inositol hexakisphosphate sodium salt, is a salt form of phytic acid. Phytic acid is a naturally occurring compound found in plant tissues, especially in seeds and grains. It serves as the primary storage form of phosphorus in many plants. This compound is recognized for its ability to chelate positively charged cations such as calcium, iron, and zinc, making it a significant compound in both nutrition and health .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phytate sodium can be synthesized by neutralizing phytic acid with sodium hydroxide. The reaction typically involves dissolving phytic acid in water and gradually adding sodium hydroxide until the desired pH is achieved. The resulting solution is then evaporated to obtain this compound in solid form .
Industrial Production Methods: Industrial production of this compound often involves the extraction of phytic acid from plant sources such as rice bran, soybeans, and other cereals. The extracted phytic acid is then purified and neutralized with sodium hydroxide to produce this compound. The process may include steps such as filtration, centrifugation, and drying to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Phytate sodium undergoes various chemical reactions, including:
Chelation: It forms stable complexes with metal ions such as calcium, iron, and zinc.
Hydrolysis: Under acidic conditions, this compound can be hydrolyzed to release inositol and inorganic phosphate.
Oxidation and Reduction: this compound exhibits antioxidant properties by chelating iron and preventing the formation of free radicals.
Common Reagents and Conditions:
Chelation: Metal ions such as calcium chloride, iron sulfate, and zinc sulfate are commonly used.
Hydrolysis: Acidic conditions with hydrochloric acid or sulfuric acid are typically employed.
Oxidation and Reduction: Iron chelation is a common reaction condition.
Major Products Formed:
Chelation: Metal-phytate complexes.
Hydrolysis: Inositol and inorganic phosphate.
Oxidation and Reduction: Reduced free radical formation.
Scientific Research Applications
Phytate sodium has a wide range of scientific research applications, including:
Chemistry: Used as a chelating agent to study metal ion interactions and complex formation.
Biology: Investigated for its role in cellular processes, including signal transduction and regulation of enzyme activity.
Medicine: Explored for its potential in preventing pathological calcifications, reducing oxidative stress, and inhibiting cancer cell proliferation.
Industry: Utilized in food and feed industries to enhance nutrient availability and reduce anti-nutritional factors .
Mechanism of Action
Phytate sodium exerts its effects primarily through chelation of metal ions. By binding to metal ions such as calcium, iron, and zinc, it prevents their participation in reactions that generate free radicals, thereby exhibiting antioxidant properties. Additionally, this compound can inhibit the crystallization of calcium salts, reducing the risk of pathological calcifications in blood vessels and organs. Its ability to chelate iron also plays a role in reducing iron-related oxidative stress .
Comparison with Similar Compounds
Phytate sodium is unique due to its high chelation capacity and its presence in plant-based foods. Similar compounds include:
Phytic Acid: The parent compound of this compound, found in its free acid form.
Calcium Phytate: A calcium salt of phytic acid, commonly found in plant tissues.
Magnesium Phytate: A magnesium salt of phytic acid, also present in plant tissues.
Compared to these similar compounds, this compound is more soluble in water and has a higher chelation capacity for sodium ions, making it more suitable for certain industrial and research applications .
Properties
CAS No. |
7205-52-9 |
---|---|
Molecular Formula |
C6H9Na9O24P6 |
Molecular Weight |
857.87 g/mol |
IUPAC Name |
nonasodium;[2,3,4-tris[[hydroxy(oxido)phosphoryl]oxy]-5,6-diphosphonatooxycyclohexyl] phosphate |
InChI |
InChI=1S/C6H18O24P6.9Na/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;;;;;;;;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;;;;;;;;/q;9*+1/p-9 |
InChI Key |
FENRSEGZMITUEF-UHFFFAOYSA-E |
SMILES |
[H+].[H+].[H+].C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)(O)[O-])OP(=O)(O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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